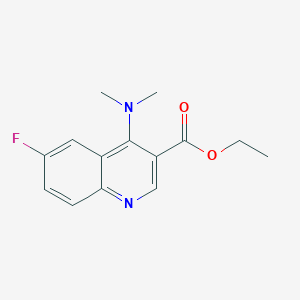

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

Descripción

Propiedades

Fórmula molecular |

C14H15FN2O2 |

|---|---|

Peso molecular |

262.28 g/mol |

Nombre IUPAC |

ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |

Clave InChI |

JRTHRMZNXSYBIK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism

DMAP acts as a nucleophilic catalyst, forming a zwitterionic intermediate with the chloro-quinoline precursor (Figure 1). This intermediate reacts with dimethylamine, regenerating DMAP for subsequent cycles. The catalytic cycle reduces reaction times from 10 days (uncatalyzed) to 24 hours while increasing yields to 54%.

Optimized Conditions

-

Solvent : Acetonitrile

-

Catalyst loading : 10 mol% DMAP

-

Temperature : 80°C

Advantages :

-

Eliminates stoichiometric amine bases.

-

Compatible with electron-deficient quinolines.

Green Synthesis Using Keplerate-Type Molybdenum Clusters

A solvent-free method employing the nanoporous polyoxomolybdate {Mo132} demonstrates exceptional efficiency for synthesizing fluoroquinolone derivatives.

Reaction Design

{Mo132} facilitates direct amination of 7-chloro-6-fluoroquinoline-3-carboxylic acid with dimethylamine. The catalyst’s Brønsted acid sites activate the substrate, while Lewis acid sites stabilize the transition state.

Performance Metrics

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0 (control) | 80 | 120 | 45 |

| 0.04 | 80 | 30 | 88 |

| 0.08 | 80 | 20 | 95 |

Notable Features :

-

Recyclability: {Mo132} retains 92% activity after five cycles.

-

Environmental benefits: Water is the sole byproduct.

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction constructs the quinoline ring from isatin derivatives and ketones, offering a versatile route to functionalized quinolines.

Substrate Preparation

5-Fluoroisatin reacts with malonic acid in acetic acid to form 6-fluoroquinoline-4-carboxylic acid. Esterification with ethanol yields the ethyl ester precursor.

Yield and Scalability

Comparative Analysis of Preparation Methods

| Method | Key Step | Catalyst | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Classical | Cyclocondensation | None | 40–50 | 5 days | High (toxic waste) |

| DMAP-Catalyzed | Nucleophilic substitution | DMAP | 54 | 24 hours | Moderate |

| {Mo132}-Assisted | Direct amination | {Mo132} | 95 | 20 minutes | Low |

| Pfitzinger/Suzuki | Ring construction & coupling | Pd(PPh₃)₄ | 64 | 12 hours | Moderate |

The {Mo132}-assisted method outperforms others in yield and sustainability, though it requires specialized catalysts. DMAP catalysis balances efficiency and simplicity for lab-scale synthesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-(Dimetilamino)-6-fluoroquinolina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrofílica, dependiendo de los grupos funcionales presentes.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleofílica.

Productos Principales

Oxidación: Produce derivados del ácido quinolina-3-carboxílico.

Reducción: Produce derivados de quinolina reducidos.

Sustitución: Da como resultado varios compuestos de quinolina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate exhibits significant antimicrobial activity against a variety of pathogens.

- Mechanism of Action : The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against both Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that derivatives of fluoroquinolones, including this compound, showed potent antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Another research highlighted its efficacy in treating infections caused by multidrug-resistant strains, showcasing its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of microRNA expression involved in cancer progression.

-

Case Studies :

- In vitro studies indicated that this compound significantly reduced cell viability in ovarian cancer cells by modulating specific microRNAs associated with tumor growth .

- Another study reported that related quinolone derivatives exhibited cytotoxicity against leukemia and breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Drug Development and Synthesis

This compound serves as a valuable scaffold for the development of new therapeutic agents.

- Chemical Modifications : The ability to modify the quinolone structure allows researchers to create analogs with enhanced pharmacological profiles. For instance, substituting various functional groups can lead to compounds with improved potency and selectivity against specific targets .

- Applications in Research : This compound is often used as a reference standard in pharmacological studies aimed at discovering novel antimicrobial or anticancer agents. Its structural features make it a suitable candidate for further chemical exploration and optimization .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción del 4-(Dimetilamino)-6-fluoroquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto:

Inhibe enzimas: Puede inhibir ciertas enzimas implicadas en la replicación bacteriana y viral.

Interfiere con la síntesis de ADN: El compuesto puede unirse al ADN, interfiriendo con su síntesis y función.

Destruye las membranas celulares: Puede destruir la integridad de las membranas celulares, lo que lleva a la muerte celular.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Quinoline-3-Carboxylate Derivatives

Research Findings and Limitations

- Synthetic Challenges: notes discontinuation of the target compound, suggesting synthesis or stability issues. This contrasts with commercially available analogs like CAS 58038-66-7 .

- Data Gaps: No direct pharmacological data exist for the target compound. Further studies are needed to validate its efficacy in drug development or material science.

Actividad Biológica

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The synthesis typically involves multi-step reactions starting from simpler quinolone derivatives, often employing methods such as cyclization and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria.

Minimum Inhibitory Concentrations (MIC)

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.4 |

| Escherichia coli | 3.1 |

| Bacillus cereus | 3.5 |

| Klebsiella pneumoniae | 4.0 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial properties .

Mechanism of Action

The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate bacterial cell walls. Studies have shown that modifications at the C-7 position significantly influence antibacterial potency, where lipophilic substitutions improve efficacy against Gram-positive bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.710 nM, indicating high potency against breast cancer cells .

- Xenograft Models : In vivo experiments using xenograft models (Colo-205 and A549) revealed substantial tumor growth inhibition, suggesting potential for development as an anticancer agent .

Safety and Toxicity

While this compound exhibits potent biological activities, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate low toxicity levels in animal models, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential substitution and esterification reactions. For analogous quinoline derivatives (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), regioselectivity during ethylation is controlled by solvent polarity, temperature, and base strength. For example, polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) favor selective carboxylate ethylation over hydroxyl groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield optimization requires monitoring reaction progression using TLC and confirming purity via HPLC (>95%) .

Q. How is structural elucidation performed for this compound and its intermediates?

- Methodological Answer : Multi-spectral analysis is critical. 1H/13C NMR identifies substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 307.12). IR spectroscopy detects carbonyl (C=O stretch at ~1700 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹). Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar quinoline derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, substituent electronegativity (e.g., fluoro vs. chloro at position 6) impacts bacterial membrane penetration. Controlled assays (e.g., MIC testing against S. aureus and E. coli) under standardized conditions (pH 7.4, 37°C) minimize variability. Meta-analysis of published data (e.g., comparing EC₅₀ values from and ) should account for differences in bacterial strains, inoculum size, and solvent carriers (DMSO vs. water) .

Q. What strategies optimize regioselectivity during ethylation in fluoroquinoline carboxylate synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation uses competition reactions with isotopic labeling (e.g., ¹³C-ethyl bromide). For example, in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, higher temperatures (80–100°C) favor ethylation at the carboxylate over hydroxyl groups (4:1 product ratio) .

Q. How can analytical methods distinguish between isomeric byproducts in quinoline syntheses?

- Methodological Answer : 2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximity of substituents. For example, NOE correlations between the dimethylamino group and fluorine atom confirm positional isomerism. X-ray crystallography provides definitive structural proof, as seen in related compounds (e.g., Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, with C–H···O packing interactions) .

Data Analysis and Experimental Design

Q. What experimental controls are critical for validating the biological activity of this compound?

- Methodological Answer : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (e.g., 1% DMSO) to isolate compound-specific effects. Dose-response curves (0.1–100 µg/mL) ensure reproducibility. For cytotoxicity screening, use mammalian cell lines (e.g., HEK293) with ATP-based viability assays (e.g., CellTiter-Glo®) .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Optimize reflux time (8–12 hours) and catalyst loading (e.g., 10 mol% DMAP). For scale-up, switch from batch to flow chemistry to improve heat/mass transfer. Monitor intermediates via in-line FTIR to terminate reactions at peak conversion. Recrystallization (ethanol/water) enhances purity without chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.